molecular formula C13H20N4O B11795957 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11795957
M. Wt: 248.32 g/mol
InChI Key: BVKUKLKBAZBNRK-UHFFFAOYSA-N
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Description

4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound that contains both pyridine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions One common method involves the reaction of 3-methylpyridine with piperazine under controlled conditions to form the intermediate compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylic acid.

    Reduction: Formation of 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
  • 4-(5-(1-Aminoethyl)-2-methylpyridin-2-yl)piperazine-1-carbaldehyde

Uniqueness

4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the aminoethyl and carbaldehyde groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C13H20N4O/c1-10-7-12(11(2)14)8-15-13(10)17-5-3-16(9-18)4-6-17/h7-9,11H,3-6,14H2,1-2H3

InChI Key

BVKUKLKBAZBNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C=O)C(C)N

Origin of Product

United States

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